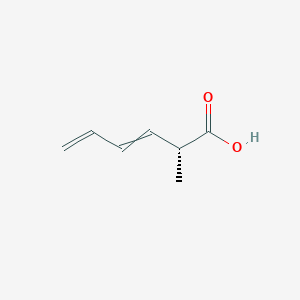
(2R)-2-methylhexa-3,5-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-methylhexa-3,5-dienoic acid is an organic compound with a unique structure characterized by the presence of both a methyl group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methylhexa-3,5-dienoic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. For example, starting from a chiral synthon, the compound can be synthesized through a series of reactions including Wittig olefination and ring-closing metathesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-methylhexa-3,5-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
(2R)-2-methylhexa-3,5-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which (2R)-2-methylhexa-3,5-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical transformations, which can modulate biological pathways and processes. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-hydroxy-2-methylbutanedioic acid: Shares a similar structural motif but differs in functional groups.
®-pipecolic acid: Another chiral compound with different applications and reactivity.
Eigenschaften
CAS-Nummer |
921763-61-3 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(2R)-2-methylhexa-3,5-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3,(H,8,9)/t6-/m1/s1 |
InChI-Schlüssel |
BFNAVDGAMZHSKZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C=CC=C)C(=O)O |
Kanonische SMILES |
CC(C=CC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
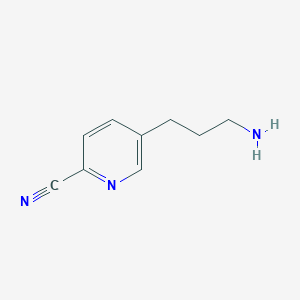
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
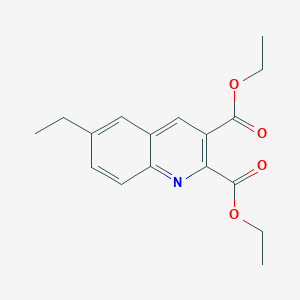
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
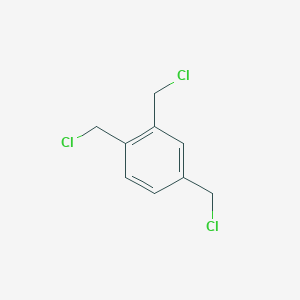
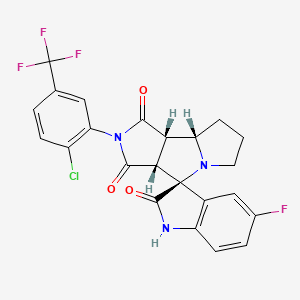
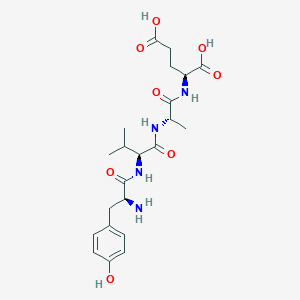
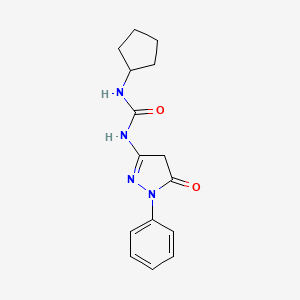
![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)
